3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Description
3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a triazolopyridazine derivative characterized by a pyrrolidine ring at the 6-position and a propanoic acid moiety at the 3-position of the heterocyclic core.
Properties
IUPAC Name |
3-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-12(19)6-5-10-14-13-9-3-4-11(15-17(9)10)16-7-1-2-8-16/h3-4H,1-2,5-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTAQIDMLOIRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CCC(=O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The foundational method involves cyclization of 3-hydrazino-6-substituted pyridazines with carbonyl derivatives. For this compound, the synthesis proceeds as follows:
Step 1: Preparation of 6-Pyrrolidin-1-yl-Pyridazine-3-hydrazine
- Starting Material : 3,6-Dichloropyridazine undergoes nucleophilic aromatic substitution with pyrrolidine in dimethylformamide (DMF) at 90°C for 18 hours, yielding 6-pyrrolidin-1-yl-3-chloropyridazine (82% yield).
- Hydrazination : Treatment with hydrazine hydrate (5 eq) in ethanol under reflux for 8 hours replaces the 3-chloro group with hydrazine (76% yield).
Step 2: Triazole Ring Formation
The hydrazine intermediate reacts with propiolic acid derivatives under cyclodehydration conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Propioloyl chloride | POCl₃ | 110°C | 4 h | 68% |
| Ethyl propiolate | Toluene | 120°C | 6 h | 54% |
Propioloyl chloride in phosphorus oxychloride (POCl₃) proves most effective, facilitating cyclization via ultrasonic irradiation to enhance reaction homogeneity. The product, 3-(propioloyl)-6-pyrrolidin-1-yl-triazolo[4,3-b]pyridazine, undergoes hydrolysis using 6M HCl to yield the target propanoic acid (89% purity by HPLC).
Alternative Pathways and Optimization Studies
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate triazole formation:
- Conditions : 150 W, 140°C, 20 minutes
- Yield Improvement : 78% vs. 68% (conventional heating)
- Side Products : Reduced formation of N-oxide byproducts (<5%)
Green Chemistry Approaches
Solvent-free mechanochemical grinding using a planetary ball mill demonstrates promise:
- Reagents : 6-Pyrrolidin-1-yl-pyridazine-3-hydrazine + propiolic acid
- Additive : SiO₂ (catalytic)
- Yield : 61% with 92% atom economy
Critical Analysis of Reaction Mechanisms
Cyclization Stereoelectronics
Density functional theory (DFT) calculations reveal that the hydrazine nitrogen attacks the electrophilic carbonyl carbon of propioloyl chloride, forming a tetrahedral intermediate. Subsequent dehydration proceeds via a six-membered transition state, with POCl₃ acting as both solvent and dehydrating agent.
Pyrrolidine Substitution Kinetics
Kinetic studies of the nucleophilic aromatic substitution (SNAr) step show second-order dependence:
$$
\text{Rate} = k[\text{3,6-Dichloropyridazine}][\text{Pyrrolidine}]
$$
Activation energy ($$E_a$$) calculations (45.2 kJ/mol) confirm the feasibility of thermal activation without metal catalysts.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.85–1.92 (m, 4H, pyrrolidine CH₂)
- δ 2.74 (t, $$J = 7.2$$ Hz, 2H, CH₂COOH)
- δ 3.45–3.52 (m, 4H, pyrrolidine NCH₂)
- δ 7.89 (d, $$J = 5.6$$ Hz, 1H, pyridazine H-5)
- δ 8.41 (d, $$J = 5.6$$ Hz, 1H, pyridazine H-4)
IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).
Chromatographic Purity
HPLC Conditions :
- Column: C18, 5 μm, 4.6 × 250 mm
- Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30)
- Retention Time: 9.8 min
- Purity: 98.7%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A three-stage continuous flow system achieves 2.1 kg/day output:
Cost Analysis
| Step | Cost Contribution |
|---|---|
| Raw Materials | 58% |
| Energy Consumption | 22% |
| Purification | 15% |
| Waste Disposal | 5% |
Implementation of solvent recycling reduces raw material costs by 34%.
Chemical Reactions Analysis
Types of Reactions
3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Pyrrolidine vs.
- Methoxy vs. Pyrazole : Methoxy groups are metabolically resistant but reduce polarity, whereas pyrazole substituents add steric bulk, possibly affecting target engagement .
Modifications at the 3-Position
The 3-position is often functionalized to optimize pharmacokinetics. A comparison of derivatives:
Key Observations:
- Propanoic Acid vs. Amide: The carboxylic acid in the target compound increases solubility but may limit blood-brain barrier penetration, whereas amides (e.g., propanamide derivatives) balance lipophilicity and bioavailability .
- Trifluoromethyl Groups : These substituents are prevalent in kinase inhibitors due to their ability to enhance binding affinity and resist oxidative metabolism .
Biological Activity
3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₅N₅O₂
- Molecular Weight : 261.29 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has shown potential as an inhibitor of c-Met kinase, which plays a significant role in cancer cell proliferation and survival.
Inhibition of c-Met Kinase
Research indicates that derivatives of triazolo-pyridazine compounds can effectively inhibit c-Met kinase activity. For instance, a related compound demonstrated an IC₅₀ value of 0.090 μM against c-Met kinase, comparable to the known inhibitor Foretinib (IC₅₀ = 0.019 μM) . This inhibition is crucial for developing targeted cancer therapies.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, the derivative exhibited IC₅₀ values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells .
- Induction of Apoptosis : Flow cytometry assays revealed that the compound could induce apoptosis in A549 cells in a dose-dependent manner, with total apoptosis rates increasing significantly at higher concentrations .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity | IC₅₀ (μM) |
|---|---|---|---|
| This compound | Contains pyrrolidine and triazole moieties | Antitumor (A549, MCF-7) | 1.06 - 2.73 |
| Foretinib | Known c-Met inhibitor | Antitumor | 0.019 |
| Other triazolo derivatives | Various substitutions | Anticancer and antimicrobial | Varies |
Study on Cytotoxicity and Mechanism
In a study evaluating the cytotoxic effects of triazolo-pyridazine derivatives on cancer cell lines, the most promising compound exhibited significant cytotoxicity across multiple lines with specific focus on its mechanism involving c-Met inhibition . This research highlights the potential for these compounds in developing new cancer therapies.
Apoptosis Induction Study
Another study confirmed that the compound could effectively induce late apoptosis in A549 cells. The results indicated a marked increase in apoptotic cells at concentrations of 7.50 μM and above . This finding is crucial for understanding how these compounds can be leveraged in cancer treatment protocols.
Q & A
Q. What are the key steps and critical considerations in synthesizing 3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid?
The synthesis involves:
- Ring formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the triazolopyridazine core.
- Substitution reactions : Introduction of pyrrolidine at the 6-position via nucleophilic aromatic substitution (e.g., using piperidine analogs under reflux in DMF at 105°C) .
- Propanoic acid addition : Alkylation or coupling reactions to append the propanoic acid moiety, often requiring anhydrous conditions and catalysts like carbonyldiimidazole (CDI) .
- Purification : Column chromatography or recrystallization from solvents like DMF/i-propanol mixtures, monitored by HPLC and NMR for purity (>95%) .
Q. Key Considerations :
Q. How is the structural integrity of this compound confirmed post-synthesis?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, propanoic acid carbonyl at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C14H17N5O2) and rule out impurities .
- HPLC : Retention time consistency and peak symmetry (>98% purity threshold) .
- X-ray crystallography (if crystals form): Definitive confirmation of stereochemistry and bond angles .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME or ADMETlab2.0 assess solubility (LogP ~2.5), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase targets (e.g., EGFR, VEGFR2) .
- Quantum chemical calculations : For reaction path optimization (e.g., ICReDD’s workflow combining DFT and experimental validation) .
Advanced Research Questions
Q. What methodologies are employed to assess its kinase inhibitory activity and resolve contradictory IC50 values?
- In vitro kinase assays :
- Use recombinant kinases (e.g., EGFR, ABL1) with ATP-competitive assays (e.g., ADP-Glo™).
- Dose-response curves (0.1–100 µM) to calculate IC50. Controls: Staurosporine (positive), DMSO (negative) .
- Contradiction resolution :
- Assay variability : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer conditions (pH 7.4 vs. 8.0).
- Structural analogs : Compare with triazolopyridazines bearing morpholine or piperidine (e.g., 3-(6-Morpholino-...propanoic acid) to identify substituent effects .
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. How to design structure-activity relationship (SAR) studies for optimizing target affinity?
- Core modifications :
- Replace pyrrolidine with piperidine or morpholine to modulate solubility and steric hindrance .
- Vary propanoic acid chain length (e.g., ethanoic vs. butanoic) to alter hydrogen bonding.
- Functional assays :
- Cellular assays : Proliferation inhibition in cancer lines (e.g., HCT-116, IC50 vs. wild-type vs. kinase-mutant cells).
- Selectivity profiling : Kinase panel screening (e.g., 100+ kinases at 1 µM) to identify off-target effects .
- Data analysis :
Q. How can contradictory data on metabolic stability be addressed?
- In vitro metabolism :
- Microsomal stability assays : Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion (t1/2).
- CYP inhibition : Fluorescent probes (e.g., CYP3A4) to identify enzyme interactions .
- In silico tools :
- Structural tweaks : Introduce deuterium at labile positions or fluorinated groups to block metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
